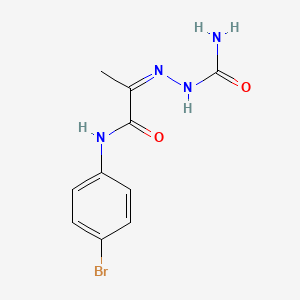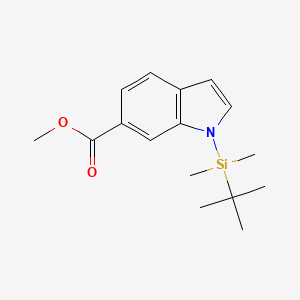
Methyl-1-(tert-butyldimethylsilyl)-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-1-(tert-butyldimethylsilyl)-1H-indole-6-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant structural motif in many natural products and pharmaceuticals due to their diverse biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-indole-6-carboxylic acid.
Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Methylation: The carboxyl group is then methylated using reagents like methanol and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: Reduction of the carboxyl group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in acetonitrile.
Major Products Formed:
Oxidation: Nitroindole derivatives.
Reduction: Indole-6-alcohol derivatives.
Substitution: Removal of the TBDMS group yields the free hydroxyl group.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Biology: Indole derivatives are known for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Medicine: Research is ongoing to explore the potential therapeutic applications of indole derivatives in treating various diseases. Industry: The TBDMS group is valuable in protecting hydroxyl groups during chemical synthesis, making this compound useful in industrial applications.
Mechanism of Action
The exact mechanism of action of Methyl-1-(tert-butyldimethylsilyl)-1H-indole-6-carboxylate depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The TBDMS group can influence the compound's solubility and stability, affecting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Methyl-1-(trimethylsilyl)-1H-indole-6-carboxylate: Similar structure but with a trimethylsilyl group instead of TBDMS.
Methyl-1-(phenylmethyl)-1H-indole-6-carboxylate: Contains a benzyl group instead of TBDMS.
Uniqueness: The TBDMS group provides greater stability and resistance to hydrolysis compared to other silyl groups, making it particularly useful in protecting hydroxyl groups during chemical reactions.
This compound's unique properties and applications make it a valuable tool in both research and industry. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in the field of organic chemistry and beyond.
Properties
Molecular Formula |
C16H23NO2Si |
|---|---|
Molecular Weight |
289.44 g/mol |
IUPAC Name |
methyl 1-[tert-butyl(dimethyl)silyl]indole-6-carboxylate |
InChI |
InChI=1S/C16H23NO2Si/c1-16(2,3)20(5,6)17-10-9-12-7-8-13(11-14(12)17)15(18)19-4/h7-11H,1-6H3 |
InChI Key |
HUGMQXJIOFKOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
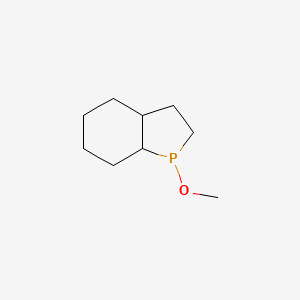
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
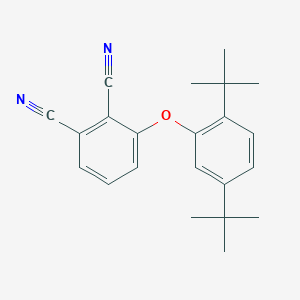

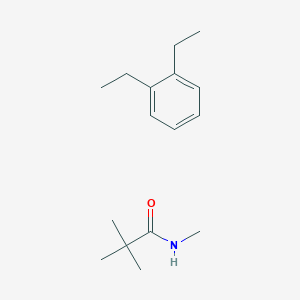
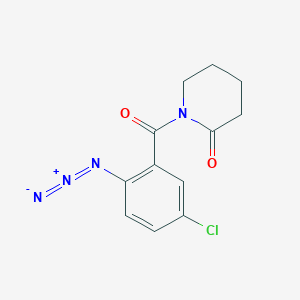
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
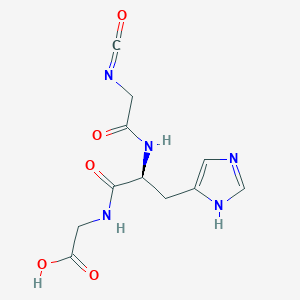
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
